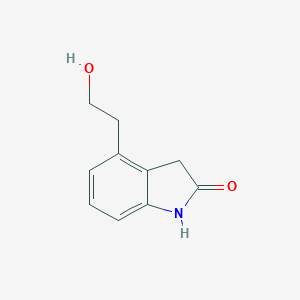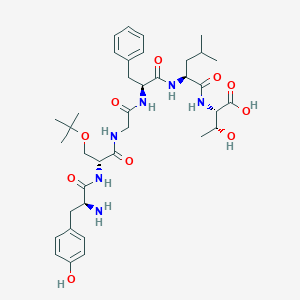
4-(2-Hydroxyethyl)indolin-2-one
Vue d'ensemble
Description
4-(2-Hydroxyethyl)indolin-2-one is a chemical compound with the molecular formula C10H11NO2 . It is a key intermediate in the synthesis of dopaminergic agonists such as ropinirole, a drug used in the treatment of Parkinson’s disease and restless legs syndrome .
Synthesis Analysis
The synthesis of 4-(2-Hydroxyethyl)indolin-2-one starts from commercially available 2-(2-methyl-3-nitrophenyl)acetic acid, which is converted in five steps into the desired target compound . This procedure offers a convenient alternative route to existing methodologies, given its milder reaction conditions, ease of implementation, and its overall yield (59 %) .Molecular Structure Analysis
The molecular weight of 4-(2-Hydroxyethyl)indolin-2-one is 177.20 g/mol . The IUPAC name is 4-(2-hydroxyethyl)-1,3-dihydroindol-2-one .Chemical Reactions Analysis
4-(2-Hydroxyethyl)indolin-2-one is a key intermediate in the synthesis of dopaminergic agonists such as ropinirole . It is also an important building block in the synthesis of two sets of protein kinase inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2-Hydroxyethyl)indolin-2-one include a molecular weight of 177.20 g/mol . It has 2 hydrogen bond donors .Applications De Recherche Scientifique
Dopamine Receptor Agonists
4-(2-Hydroxyethyl)indolin-2-one is a key intermediate in the synthesis of dopaminergic agonists . These are a class of drugs that are used to stimulate dopamine receptors in the brain. They are commonly used in the treatment of disorders such as Parkinson’s disease and restless legs syndrome .
Treatment of Parkinson’s Disease
One of the specific applications of 4-(2-Hydroxyethyl)indolin-2-one is in the synthesis of Ropinirole . Ropinirole is a drug that is used in the treatment of Parkinson’s disease . It works by stimulating dopamine receptors in the brain, which helps to improve motor function in patients with Parkinson’s disease .
Treatment of Restless Legs Syndrome
Ropinirole, which is synthesized using 4-(2-Hydroxyethyl)indolin-2-one, is also used in the treatment of restless legs syndrome . This is a condition characterized by an irresistible urge to move the legs, often accompanied by uncomfortable sensations .
Protein Kinase Inhibitors
4-(2-Hydroxyethyl)indolin-2-one is also used in the synthesis of two sets of protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. Inhibitors of these enzymes can be used in the treatment of various diseases, including cancer .
Treatment of Bipolar Depression
Ropinirole, synthesized using 4-(2-Hydroxyethyl)indolin-2-one, is being tested for the treatment of bipolar depression . This is a mental disorder characterized by periods of depression and periods of elevated mood .
Treatment of Cocaine Abuse
Recent studies have shown that Ropinirole can be effective at reducing the subjective “rush” of and craving for cocaine . This suggests that 4-(2-Hydroxyethyl)indolin-2-one could potentially be used in the development of treatments for cocaine abuse .
Mécanisme D'action
Target of Action
4-(2-Hydroxyethyl)indolin-2-one, also known as 4-(2-hydroxyethyl)oxyindole, is a key intermediate in the synthesis of both dopamine receptor agonists and protein kinase inhibitors . Dopamine receptors play a crucial role in the nervous system, affecting mood, motivation, and motor control. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing a vital role in cell signaling.
Mode of Action
It is known to be involved in the synthesis of dopaminergic agonists such as ropinirole . Ropinirole acts as an agonist at dopamine D2/D3/5-HT1A receptors, which means it binds to these receptors and activates them . This can help to alleviate symptoms of disorders such as Parkinson’s disease and restless legs syndrome .
Biochemical Pathways
The biochemical pathways affected by 4-(2-Hydroxyethyl)indolin-2-one are those related to dopamine signaling and protein kinase activity. Dopamine signaling is crucial for many functions, including motor control, reward, and motivation. Protein kinases are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
Its role as an intermediate in the synthesis of drugs like ropinirole suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 4-(2-Hydroxyethyl)indolin-2-one’s action are likely to be diverse, given its role in the synthesis of both dopamine receptor agonists and protein kinase inhibitors . As a dopamine receptor agonist, it could help to alleviate symptoms of neurological disorders. As a protein kinase inhibitor, it could potentially be useful as an anticancer agent .
Orientations Futures
4-(2-Hydroxyethyl)indolin-2-one is a key intermediate in the synthesis of dopaminergic agonists such as ropinirole . It is also an important building block in the synthesis of two sets of protein kinase inhibitors . These compounds are potentially useful as anticancer agents . Therefore, future research may focus on exploring these and other potential applications of 4-(2-Hydroxyethyl)indolin-2-one.
Propriétés
IUPAC Name |
4-(2-hydroxyethyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-5-4-7-2-1-3-9-8(7)6-10(13)11-9/h1-3,12H,4-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTHVOUKWCEPKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NC1=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401251686 | |
| Record name | 1,3-Dihydro-4-(2-hydroxyethyl)-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)indolin-2-one | |
CAS RN |
139122-19-3 | |
| Record name | 1,3-Dihydro-4-(2-hydroxyethyl)-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139122-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Hydroxyethyl)indolin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139122193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dihydro-4-(2-hydroxyethyl)-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Hydroxyethyl)indolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-HYDROXYETHYL)INDOLIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YTE425882 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-(2-hydroxyethyl)indolin-2-one a valuable compound in medicinal chemistry?
A1: 4-(2-Hydroxyethyl)indolin-2-one has emerged as a key building block in the synthesis of various pharmaceuticals. [] Its structure allows for modifications that can lead to compounds with activity as dopamine receptor agonists or protein kinase inhibitors. [] This versatility makes it an attractive target for researchers exploring treatments for a wide array of conditions.
Q2: The provided abstract mentions the compound's role as an "intermediate." Could you elaborate on what this means in the context of drug development?
A2: An "intermediate" in drug development refers to a compound that serves as a stepping stone in a multi-step synthesis. While 4-(2-hydroxyethyl)indolin-2-one itself may not be the final drug, its structure provides a scaffold upon which further chemical modifications can be made. [] These modifications are crucial for optimizing the desired biological activity, potency, and selectivity of the final drug candidate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride](/img/structure/B19250.png)

![7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B19254.png)